molecular formula C9H6BrClN2S B14031495 5-(2-Bromo-4-chlorophenyl)thiazol-2-amine

5-(2-Bromo-4-chlorophenyl)thiazol-2-amine

Cat. No.: B14031495
M. Wt: 289.58 g/mol
InChI Key: XFZUNOBNWBPDIY-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-chlorophenyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2-bromo-4-chlorophenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-chlorophenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-chlorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position of the thiazole ring .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-chlorophenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . This mechanism is similar to that of other thiazole-based compounds used in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

5-(2-Bromo-4-chlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of bromine and chlorine substituents enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

5-(2-bromo-4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-7-3-5(11)1-2-6(7)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

XFZUNOBNWBPDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=CN=C(S2)N

Origin of Product

United States

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